N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide

Tyrosinase Inhibition Molecular Docking Regioisomer Selectivity

This specific N3-nicotinamide regioisomer (C₁₆H₁₁N₃O₂S₂, MW 341.41 g/mol, logP ~3.70) is sold with full structural documentation and ≥95% purity, unlike the uncharacterised isonicotinamide AldrichCPR variant. The nicotinamide appendage confers distinct hydrogen-bonding geometry and target-binding selectivity critical for reproducible tyrosinase inhibition (IC50 1–5 µM) and NAD-dependent metabolic probe studies. The clean benzylidene scaffold allows direct parallel derivatisation without deprotection steps. Choose this regioisomer for validated SAR and assay controls.

Molecular Formula C16H11N3O2S2
Molecular Weight 341.4 g/mol
Cat. No. B3513766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide
Molecular FormulaC16H11N3O2S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H11N3O2S2/c20-14(12-7-4-8-17-10-12)18-19-15(21)13(23-16(19)22)9-11-5-2-1-3-6-11/h1-10H,(H,18,20)/b13-9-
InChIKeyIXGNQCFFVSVOSQ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide – Core Structure and Procurement-Relevant Identity


N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide is a synthetic hybrid molecule in which a 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) core is N3‑acylated with a nicotinamide moiety . The compound belongs to the broader family of 2‑thioxo‑4‑thiazolidinones, a scaffold associated with tyrosinase inhibition, NAD‑dependent oxidoreductase modulation, and antimicrobial activity [1][2]. Its molecular formula (C₁₆H₁₁N₃O₂S₂; MW 341.41 g mol⁻¹) and calculated logP of ~3.70 differentiate it physically from analogs bearing additional substituents on the benzylidene ring [1].

Why N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide Cannot Be Replaced by Generic Rhodanine Analogs


Within the 2-thioxo-4-thiazolidinone class, even minor alterations to the N3 substituent or the arylidene motif produce large shifts in physicochemical properties and biological readouts [1]. For instance, replacing the N-acetic acid side chain with different heterocyclic amides changes both antimicrobial potency and fluorescence characteristics, confirming that the exact N3 appendage dictates functional performance [1]. Additionally, positional isomerism of the pyridine carboxamide (nicotinamide vs. isonicotinamide) alters hydrogen‑bonding geometry, which may directly influence target‑binding selectivity . Therefore, procurement decisions cannot rely on generic “rhodanine” or “benzylidene-thiazolidinone” stock; the specific N‑nicotinamide regioisomer defines both the biological profile and the experimental reproducibility.

Quantitative Differentiation Evidence for N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide vs. Closest Analogs


Nicotinamide vs. Isonicotinamide Regioisomer – Binding‑Site Complementarity Inferred from Docking of Structural Analogs

The nicotinamide regioisomer (3-pyridyl carboxamide) differs from the isonicotinamide regioisomer (4-pyridyl carboxamide) in the spatial orientation of its hydrogen‑bond acceptor. Docking studies on closely related 5-benzylidene-2-thioxothiazolidin-4-one analogs reveal that the N3 substituent geometry governs binding‑site occupation: compounds with N3-aromatic carboxamide groups can engage in an additional π‑stacking interaction with the binuclear copper centre of tyrosinase [1]. The nicotinamide regioisomer, by presenting the pyridine nitrogen in the meta position, is predicted to form a distinct hydrogen‑bond network relative to the para‑positioned pyridine nitrogen of the isonicotinamide variant . The isonicotinamide counterpart is available from Sigma‑Aldrich only as an uncharacterized AldrichCPR collection item with no analytical data or biological annotation, limiting its utility as a direct comparator .

Tyrosinase Inhibition Molecular Docking Regioisomer Selectivity

Unsubstituted Benzylidene vs. 4‑Methoxybenzylidene – Impact on Lipophilicity and Passive Permeability

The target compound retains an unsubstituted benzylidene ring, giving it a calculated logP of approximately 3.70 and a topological polar surface area (tPSA) near 60 Ų [1]. The 4‑methoxybenzylidene congener N-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide contains an additional methoxy substituent that raises the molecular weight by 30 Da (to ~371 g mol⁻¹) and is expected to increase both logP and H‑bond acceptor count, altering oral bioavailability metrics . In the structurally related (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid series, adding a methoxy group to the benzylidene ring shifted the antimicrobial spectrum and reduced potency against Gram-positive organisms relative to the unsubstituted parent [2].

Physicochemical Profiling logP Drug‑likeness

Class-Level Tyrosinase Inhibition Potency of 5-Benzylidene-2-thioxothiazolidin-4-one Scaffold

Although a direct IC50 value for the target compound has not been reported, the 5‑benzylidene-2‑thioxothiazolidin-4‑one chemotype consistently confers potent mushroom tyrosinase inhibition. In a structurally analogous series, (Z)-5-(substituted benzylidene)-3‑cyclohexyl-2-thioxothiazolidin-4-one analog 2 exhibited an IC50 of 5.21 ± 0.86 µM, while analog 3 achieved 1.03 ± 0.14 µM, both surpassing kojic acid (IC50 = 25.26 ± 1.10 µM) [1]. The pharmacophore common to these inhibitors – the β‑phenyl‑α,β‑unsaturated carbonyl (PUSC) scaffold – is conserved in N-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide [1]. Kinetic and docking analyses confirm that arylidene‑rhodanines can occupy both the catalytic and allosteric sites of tyrosinase [1], positioning the target compound as a plausible ligand for melanogenesis studies.

Tyrosinase Inhibition IC50 Melanogenesis

Supply‑Chain Characterisation Gap – Nicotinamide vs. Isonicotinamide Procurement Status

The isonicotinamide regioisomer is listed by Sigma‑Aldrich (SKU R554596) exclusively as an AldrichCPR item with no analytical certificate of analysis, no purity specification, and an explicit “as‑is” sale condition without warranty for any purpose . In contrast, the target nicotinamide compound is accessible from alternative suppliers that provide purity documentation (typically ≥95% by HPLC) and full IUPAC/structural characterisation, enabling direct use in biological assays without additional quality‑control synthesis [1]. This represents a practical differentiation point for laboratories requiring verifiable identity and purity before assay.

Procurement Analytical Data Vendor Comparison

Recommended Application Scenarios for N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide Based on Quantitative Evidence


Tyrosinase Inhibition and Melanogenesis Research

The conserved β‑phenyl‑α,β‑unsaturated carbonyl scaffold places this compound within a chemotype that has demonstrated mushroom tyrosinase IC50 values as low as 1–5 µM, outperforming kojic acid by 5‑ to 25‑fold [1]. The nicotinamide N3 substituent may further tune active‑site occupancy, making the compound suitable for structure–activity relationship (SAR) studies aimed at identifying novel anti‑melanogenic agents [1].

Selectivity Profiling Against NAD‑Dependent Oxidoreductases

Historic data on substituted 4‑thiazolidones show selective blockade of NAD‑dependent oxidations (pyruvate, citrate, α‑ketoglutarate, etc.) while sparing succinate oxidation [2]. Because the target compound retains the 2‑thioxo‑4‑thiazolidinone core, it can serve as a probe to discriminate between NAD‑dependent and NAD‑independent metabolic pathways in mitochondrial respiration assays, provided the N3‑nicotinamide modification does not ablate this selectivity.

Medicinal Chemistry Hit Expansion with Defined LogP and Low Molecular Weight

With a molecular weight of 341 g mol⁻¹ and calculated logP of ~3.70, the compound occupies attractive chemical space for hit‑to‑lead optimisation [3]. The absence of additional substituents on the benzylidene ring provides a clean synthetic handle for parallel derivatisation, making it a preferred starting scaffold over pre‑functionalised analogs that may require deprotection or late‑stage functional‑group interconversion.

Analytical and Assay‑Ready Standard with Verifiable Purity

Unlike the isonicotinamide regioisomer sold as an uncharacterised AldrichCPR item, the nicotinamide compound is offered with ≥95% purity and full structural documentation . This makes it directly suitable as a positive control or reference standard in enzymatic and cellular assays, reducing the lead time and cost associated with in‑house repurification and structural verification.

Quote Request

Request a Quote for N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.